
(+)-p-(Cyclohexylmethyl-1-naphthylstannyl) acetophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Acetylphenyl)(cyclohexylmethyl)(naphthalen-1-yl)stannyl is a complex organotin compound that features a combination of acetylphenyl, cyclohexylmethyl, and naphthalenyl groups bonded to a tin atom. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and materials science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Acetylphenyl)(cyclohexylmethyl)(naphthalen-1-yl)stannyl typically involves the reaction of organotin precursors with the corresponding organic ligands. One common method is the Stille coupling reaction, which involves the coupling of an organotin reagent with an organic halide in the presence of a palladium catalyst. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of organotin compounds like (4-Acetylphenyl)(cyclohexylmethyl)(naphthalen-1-yl)stannyl may involve large-scale Stille coupling reactions or other organometallic synthesis techniques. The choice of method depends on factors such as yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(4-Acetylphenyl)(cyclohexylmethyl)(naphthalen-1-yl)stannyl can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to lower oxidation states of tin.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield tin oxides, while substitution reactions can produce a wide range of organotin derivatives with different organic ligands .
Scientific Research Applications
(4-Acetylphenyl)(cyclohexylmethyl)(naphthalen-1-yl)stannyl has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis, particularly in cross-coupling reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and as a stabilizer in polymer manufacturing.
Mechanism of Action
The mechanism of action of (4-Acetylphenyl)(cyclohexylmethyl)(naphthalen-1-yl)stannyl involves its interaction with molecular targets through its organotin center. The tin atom can coordinate with various ligands and participate in catalytic cycles, facilitating chemical transformations. The specific pathways and molecular targets depend on the context of its application, such as catalysis or biological interactions .
Comparison with Similar Compounds
Similar Compounds
- (4-Methylphenyl)(cyclohexylmethyl)(naphthalen-1-yl)stannyl
- (4-Acetylphenyl)(cyclohexylmethyl)(phenyl)stannyl
- (4-Acetylphenyl)(methyl)(naphthalen-1-yl)stannyl
Uniqueness
(4-Acetylphenyl)(cyclohexylmethyl)(naphthalen-1-yl)stannyl is unique due to its specific combination of organic ligands, which imparts distinct chemical properties and reactivity. The presence of the naphthalenyl group, in particular, can influence its electronic properties and interactions with other molecules, making it valuable for specialized applications in synthesis and catalysis .
Properties
Molecular Formula |
C25H27OSn |
|---|---|
Molecular Weight |
462.2 g/mol |
InChI |
InChI=1S/C10H7.C8H7O.C7H13.Sn/c1-2-6-10-8-4-3-7-9(10)5-1;1-7(9)8-5-3-2-4-6-8;1-7-5-3-2-4-6-7;/h1-7H;3-6H,1H3;7H,1-6H2; |
InChI Key |
RWGCEOLMWMVHHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)[Sn](CC2CCCCC2)C3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[7-(4-Carboxyphenoxy)heptoxy]benzoic acid](/img/structure/B14448881.png)
![1-(2-{1-[(Trimethylsilyl)oxy]ethenyl}cyclopent-1-en-1-yl)pyrrolidine](/img/structure/B14448887.png)
![1-[(Cyclohex-1-en-1-yl)methyl]aziridine-2-carbonitrile](/img/structure/B14448890.png)
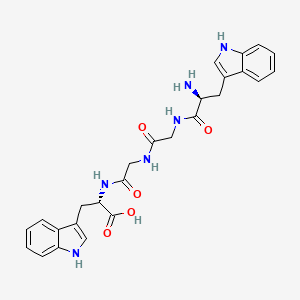
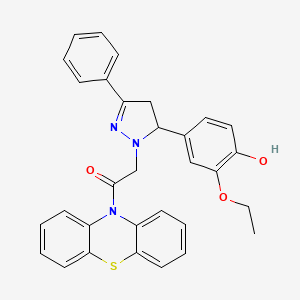


![N~1~,N~1~-Diethyl-N~3~-[4-(trifluoromethyl)phenyl]propane-1,3-diamine](/img/structure/B14448945.png)
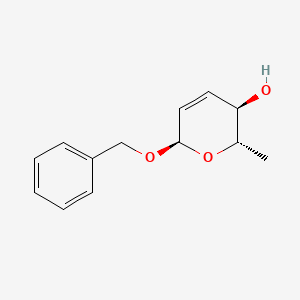
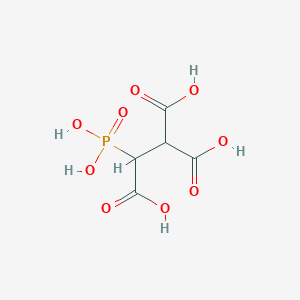
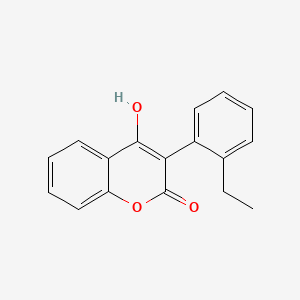

![4-[2-(4-Nitrophenyl)ethenyl]phenyl 4-(pentyloxy)benzoate](/img/structure/B14448987.png)

